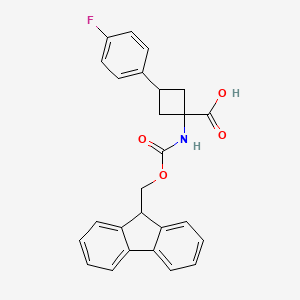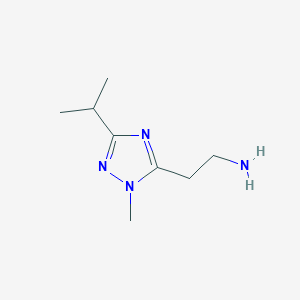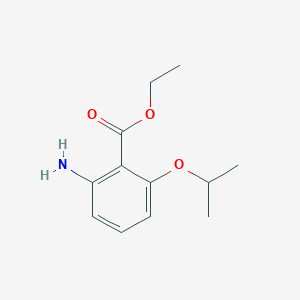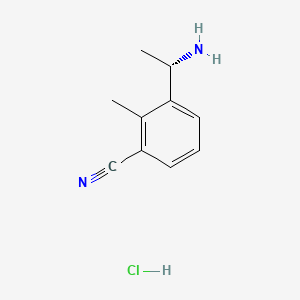
2-(3-(Aminomethyl)tetrahydrofuran-3-yl)-1-methoxypropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Aminomethyl)tetrahydrofuran-3-yl)-1-methoxypropan-2-ol is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, an aminomethyl group, and a methoxypropanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Aminomethyl)tetrahydrofuran-3-yl)-1-methoxypropan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tetrahydrofuran with formaldehyde and ammonia to form 3-(aminomethyl)tetrahydrofuran. This intermediate is then reacted with 1-methoxypropan-2-ol under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and chromatography is also common to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Aminomethyl)tetrahydrofuran-3-yl)-1-methoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2-(3-(Aminomethyl)tetrahydrofuran-3-yl)-1-methoxypropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 2-(3-(Aminomethyl)tetrahydrofuran-3-yl)-1-methoxypropan-2-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The tetrahydrofuran ring provides structural stability, while the methoxypropanol moiety can enhance solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Aminomethyl)tetrahydrofuran: Shares the tetrahydrofuran ring and aminomethyl group but lacks the methoxypropanol moiety.
1-Methoxypropan-2-ol: Contains the methoxypropanol moiety but lacks the tetrahydrofuran ring and aminomethyl group.
Uniqueness
2-(3-(Aminomethyl)tetrahydrofuran-3-yl)-1-methoxypropan-2-ol is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H19NO3 |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
2-[3-(aminomethyl)oxolan-3-yl]-1-methoxypropan-2-ol |
InChI |
InChI=1S/C9H19NO3/c1-8(11,6-12-2)9(5-10)3-4-13-7-9/h11H,3-7,10H2,1-2H3 |
Clé InChI |
GLDDWGCYUAIVDL-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)(C1(CCOC1)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13648760.png)




![1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanol](/img/structure/B13648795.png)


![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate](/img/structure/B13648812.png)

